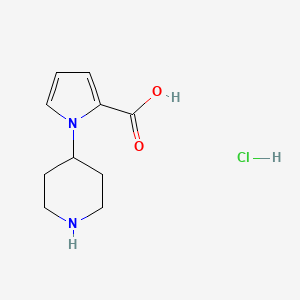

1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid hydrochloride

Beschreibung

1-(Piperidin-4-yl)-1H-pyrrole-2-carboxylic acid hydrochloride is a heterocyclic compound combining a pyrrole ring substituted with a carboxylic acid group at position 2 and a piperidine moiety at position 1. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Its molecular formula is C10H15ClN2O2 (calculated from structural analogs and synthesis pathways) .

The pyrrole ring contributes aromaticity and electronic effects, while the piperidine group provides basicity. The carboxylic acid enables salt formation and hydrogen bonding, critical for interactions with biological targets. This compound is likely used as an intermediate in drug synthesis, particularly for central nervous system (CNS) or receptor-targeted therapies .

Eigenschaften

IUPAC Name |

1-piperidin-4-ylpyrrole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c13-10(14)9-2-1-7-12(9)8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIVZSRMACFMOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CC=C2C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089258-04-6 | |

| Record name | 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with pyrrole-2-carboxylic acid in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants under reflux in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The compound can be oxidized to form pyrrole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can yield piperidine derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted pyrrole and piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the potential of 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid hydrochloride as an anticancer agent. The compound's ability to act as an agonist for human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial homeostasis, positions it as a promising candidate for hepatocellular carcinoma treatment. The mechanism involves the modulation of mitochondrial functions that are often dysregulated in cancer cells, leading to enhanced apoptosis and reduced tumor growth .

Case Study: Hepatocellular Carcinoma Treatment

In a recent investigation, derivatives of this compound were tested for their efficacy against hepatocellular carcinoma. The study demonstrated that these compounds significantly inhibited cell proliferation and induced apoptosis in cancer cells through HsClpP activation .

Protein Targeting

The compound has shown promise in targeting specific proteins involved in critical cellular processes. For instance, computational studies have indicated that pyrrole-scaffold compounds can effectively interact with hepatitis B virus core proteins, suggesting potential applications in antiviral drug development .

Binding Characteristics

The binding characteristics of pyrrole-scaffold inhibitors have been analyzed using molecular dynamics simulations. These studies provide insights into the structural features that enhance binding affinity and specificity towards target proteins, paving the way for rational drug design .

Synthesis of Novel Compounds

This compound serves as a versatile building block for synthesizing new chemical entities with enhanced biological activities. Researchers have explored various modifications to the core structure to improve pharmacokinetic properties and biological efficacy.

Example: Hybrid Compounds

Recent research has focused on creating hybrid compounds by combining this compound with other pharmacophores. These hybrids have demonstrated improved bioactivity compared to their parent compounds, suggesting that structural diversification can lead to the discovery of more potent drugs .

Safety and Toxicology Studies

While the therapeutic potential is significant, safety assessments are crucial for any new compound entering clinical trials. Toxicological studies are ongoing to evaluate the safety profile of this compound and its derivatives.

Data Summary Table

Wirkmechanismus

The mechanism by which 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural and Functional Differences

The table below compares the target compound with structurally similar molecules:

Research Findings and Pharmacological Insights

a) Pyrrole vs. Pyridine Derivatives

- Pyrrole-based compounds (e.g., the target molecule) exhibit reduced basicity compared to pyridine analogs due to the electron-deficient nature of pyrrole. This may limit off-target interactions in biological systems .

b) Halogenation Effects

- Chlorination of the pyridine ring (e.g., 1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride) enhances binding affinity through halogen bonding but may introduce toxicity risks .

c) Ester vs. Acid Functionality

- The methyl ester derivative of the target compound (C11H17ClN2O2) acts as a prodrug, improving oral bioavailability by increasing lipophilicity. Enzymatic hydrolysis in vivo releases the active carboxylic acid form .

d) Role of Additional Nitrogens

- Pyrimidine-containing analogs (e.g., C10H14ClN3O2) exhibit stronger hydrogen-bonding capabilities, making them suitable for targeting enzymes like kinases or proteases .

Biologische Aktivität

1-(Piperidin-4-yl)-1H-pyrrole-2-carboxylic acid hydrochloride, a compound with the molecular formula and a molecular weight of 230.69 g/mol, has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅ClN₂O₂ |

| Molecular Weight | 230.69 g/mol |

| IUPAC Name | 1-piperidin-4-ylpyrrole-2-carboxylic acid; hydrochloride |

| PubChem CID | 126796344 |

Research indicates that derivatives of this compound exhibit significant inhibitory effects on specific biological targets. For instance, a related compound, N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide, has been identified as a potent inhibitor of adenylyl cyclase in Giardia lamblia, showcasing a competitive mechanism of action against this enzyme . This suggests that the piperidine and pyrrole moieties play crucial roles in binding affinity and selectivity towards biological targets.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrrole ring and the carboxylic acid group can significantly influence the biological activity of related compounds. For example, the introduction of electron-withdrawing groups on the pyrrole ring has been shown to enhance anti-tubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL .

Biological Activity

This compound demonstrates several notable biological activities:

- Antimicrobial Activity : Studies have shown that pyrrole derivatives exhibit antimicrobial properties, which may be attributed to their ability to disrupt bacterial quorum sensing systems .

- Anti-Tuberculosis Activity : Compounds similar to this hydrochloride have been evaluated for their anti-TB activity, indicating potential as therapeutic agents against resistant strains .

Case Study 1: Inhibition of Adenylyl Cyclase

In a study focused on Giardia lamblia, researchers developed a model for the nucleotidyl cyclase enzyme (gNC1) and tested various pyrrole derivatives. The results highlighted that specific structural features of these compounds could lead to effective inhibition, paving the way for new treatments against parasitic infections .

Case Study 2: Anti-Tuberculosis Evaluation

Another investigation into pyrrole-2-carboxamides demonstrated their efficacy against M. tuberculosis. The study revealed that certain modifications significantly improved potency, with one compound showing an MIC comparable to first-line drugs like isoniazid .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid hydrochloride?

The synthesis requires careful control of reaction conditions. Key parameters include:

- Reagent selection : Use of polar aprotic solvents (e.g., dimethylformamide) and bases (e.g., sodium hydroxide) to facilitate coupling reactions .

- Temperature and time : Elevated temperatures (~80–100°C) and extended reaction times (12–24 hours) are often necessary for high yields .

- Purification : Chromatographic methods or recrystallization to isolate the hydrochloride salt form, ensuring ≥95% purity .

- Characterization : Confirm structure via NMR (1H/13C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if available) .

Advanced: How can statistical experimental design improve synthesis efficiency and resolve conflicting yield data?

Statistical methods like factorial design or response surface methodology (RSM) can systematically optimize variables (e.g., solvent ratio, temperature) while minimizing experiments. For example:

- Screening designs : Identify critical factors (e.g., pH, catalyst loading) affecting yield discrepancies .

- Central composite design : Model nonlinear relationships between variables to predict optimal conditions .

- Robustness testing : Evaluate sensitivity to minor parameter changes (e.g., ±5°C temperature shifts) to ensure reproducibility .

Basic: What spectroscopic and computational tools are essential for characterizing this compound?

Beyond standard NMR and FTIR:

- Mass spectrometry : HRMS to confirm molecular weight (244.72 g/mol for the hydrochloride salt) and fragmentation patterns .

- InChI key analysis : Validate structural uniqueness (e.g., InChI=1S/C11H17ClN2O2) to distinguish from analogs .

- Computational modeling : Density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and verify experimental spectra .

Advanced: How can researchers address inconsistencies in biological activity data across cell-based assays?

- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) and control for solubility (e.g., DMSO ≤0.1%) .

- Mechanistic validation : Pair phenotypic assays (e.g., cytotoxicity) with target-specific studies (e.g., enzyme inhibition, receptor binding) .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., piperidine-pyrrole hybrids) to identify structure-activity trends .

Advanced: What strategies are recommended for analyzing impurities in this compound during pharmaceutical development?

- Chromatographic separation : Use HPLC with UV/vis detection (λ = 210–280 nm) and ion-pairing agents to resolve polar impurities (e.g., unreacted intermediates) .

- Reference standards : Compare against certified impurities (e.g., carboxylic acid byproducts) .

- Degradation studies : Accelerated stability testing (40°C/75% RH) to identify hydrolytic or oxidative degradation products .

Advanced: How can computational reaction path search methods enhance reaction design?

- Quantum chemical calculations : Employ tools like Gaussian or ORCA to simulate transition states and identify low-energy pathways for piperidine-pyrrole coupling .

- Machine learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/C, Et3N) or solvent systems .

- Feedback loops : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictions iteratively .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .

- Emergency measures : Immediate rinsing with water for skin/eye exposure and medical consultation for persistent irritation .

Advanced: How can researchers validate the compound’s role in modulating specific biochemical pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.